1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione 1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16053190
InChI: InChI=1S/C30H26N2O6/c31-25-23-24(28(34)22-14-8-7-13-21(22)27(23)33)26(32)30(38-18-16-36-20-11-5-2-6-12-20)29(25)37-17-15-35-19-9-3-1-4-10-19/h1-14H,15-18,31-32H2
SMILES:
Molecular Formula: C30H26N2O6
Molecular Weight: 510.5 g/mol

1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione

CAS No.:

Cat. No.: VC16053190

Molecular Formula: C30H26N2O6

Molecular Weight: 510.5 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione -

Specification

Molecular Formula C30H26N2O6
Molecular Weight 510.5 g/mol
IUPAC Name 1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione
Standard InChI InChI=1S/C30H26N2O6/c31-25-23-24(28(34)22-14-8-7-13-21(22)27(23)33)26(32)30(38-18-16-36-20-11-5-2-6-12-20)29(25)37-17-15-35-19-9-3-1-4-10-19/h1-14H,15-18,31-32H2
Standard InChI Key QGVZKHZOFGVWFZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2OCCOC4=CC=CC=C4)N)C(=O)C5=CC=CC=C5C3=O)N

Introduction

Molecular Structure and Chemical Properties

Core Architecture and Substituent Effects

The compound’s structure features an anthracene-9,10-dione core substituted with amino groups at the 1- and 4-positions and phenoxyethoxy chains at the 2- and 3-positions. The anthraquinone scaffold provides a planar, aromatic system conducive to π-π stacking and intercalation, while the phenoxyethoxy groups enhance solubility in organic solvents. The IUPAC name, 1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione, reflects this substitution pattern .

Key identifiers include:

  • SMILES: C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2OCCOC4=CC=CC=C4)N)C(=O)C5=CC=CC=C5C3=O)N

  • InChIKey: QGVZKHZOFGVWFZ-UHFFFAOYSA-N

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC30H26N2O6\text{C}_{30}\text{H}_{26}\text{N}_{2}\text{O}_{6}
Molecular Weight510.5 g/mol
IUPAC Name1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione
CAS Number41313-11-5

Synthesis and Manufacturing

Reaction Pathways and Challenges

Synthesis involves multi-step reactions starting with anthraquinone precursors. While exact protocols are proprietary, general steps likely include:

  • Nitration/Amination: Introducing amino groups at positions 1 and 4.

  • Etherification: Attaching phenoxyethoxy chains via nucleophilic substitution or coupling reactions.

  • Purification: Chromatography or crystallization to achieve >95% purity.

Challenges include regioselectivity in substitution and maintaining stability during functionalization. The phenoxyethoxy groups’ bulkiness may necessitate optimized reaction conditions to prevent steric hindrance.

Applications in Scientific Research

Antimicrobial Activity

Preliminary assays indicate moderate activity against Gram-positive bacteria, attributed to membrane disruption via hydrophobic interactions with phenoxyethoxy chains.

Dye Synthesis

The compound serves as a precursor for azo dyes, where its amino groups participate in diazo coupling reactions. Its extended conjugation yields dyes with absorption maxima in the visible spectrum (λₘₐₓ ≈ 450–600 nm).

Organic Electronics

As a charge-transfer material, the anthraquinone core facilitates electron transport in organic semiconductors. Devices incorporating this compound exhibit hole mobility of ~10⁻³ cm²/V·s, comparable to polycyclic aromatic hydrocarbons.

Stability and Reactivity

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with maximal stability in inert atmospheres. The phenoxyethoxy groups confer resistance to oxidation, critical for storage and handling.

Reactivity in Solution

In polar aprotic solvents (e.g., DMSO, DMF), the compound undergoes slow hydrolysis of ether linkages under acidic conditions (pH < 3). This reactivity necessitates pH-controlled environments for biological assays.

Comparative Analysis with Analogous Anthraquinones

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaKey SubstituentsPrimary Applications
1,4-Diamino-2,3-bis(2-phenoxyethoxy)AQC30H26N2O6\text{C}_{30}\text{H}_{26}\text{N}_{2}\text{O}_{6}Amino, phenoxyethoxyTherapeutics, dyes
1,4-Diamino-2,3-dicyanoanthraquinone C16H8N4O2\text{C}_{16}\text{H}_{8}\text{N}_{4}\text{O}_{2}Amino, cyanoPhotovoltaics, sensors
1,4-Diamino-2,3-dihydroanthraquinone C14H12N2O2\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{2}Amino, hydrogenated coreLubricant additives

The phenoxyethoxy derivative’s enhanced solubility and DNA affinity distinguish it from cyano- or hydrogenated analogs, which excel in electronic or industrial applications .

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